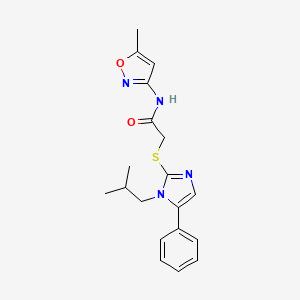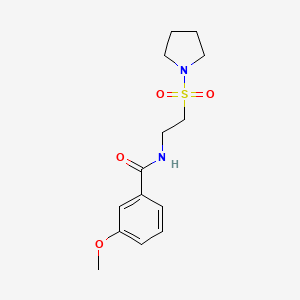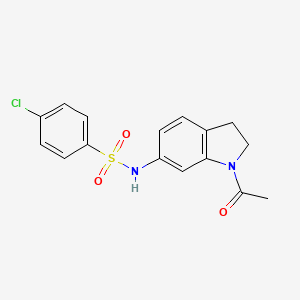
4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid” belong to a class of organic compounds known as fluorophenyl compounds. They contain a phenyl group that is substituted at one or more positions with a fluorine atom .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution, where a fluorine atom is introduced into the phenyl ring, or condensation reactions, where the carboxylic acid group is formed .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like X-ray crystallography or NMR spectroscopy. These techniques provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
Fluorophenyl compounds can participate in a variety of chemical reactions. For example, the fluorine atom can be replaced by other groups in a nucleophilic substitution reaction. The carboxylic acid group can react with bases to form salts, or with alcohols to form esters .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its structure. For example, the presence of the fluorine atom and the carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications
Fluorinated Compounds in Drug Synthesis
Fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, play crucial roles in the synthesis of pharmaceuticals due to their unique reactivity and ability to modify the biological activity of molecules. The synthesis of 2-Fluoro-4-bromobiphenyl, for instance, is essential for manufacturing flurbiprofen, highlighting the significance of fluorinated intermediates in medicinal chemistry (Qiu et al., 2009).
Chemosensors for Analyte Detection
Compounds based on 4-Methyl-2,6-diformylphenol demonstrate the capacity to function as chemosensors for detecting various analytes, including metal ions and neutral molecules. This application underscores the potential of specific chemical frameworks for developing sensitive and selective detection systems for environmental and biological monitoring (Roy, 2021).
Advanced Oxidation Processes
The degradation pathways and by-products of pharmaceutical compounds like acetaminophen have been extensively studied, revealing the potential of advanced oxidation processes (AOPs) in environmental remediation. Such research provides insight into the environmental fate and treatment of recalcitrant compounds, suggesting a framework for studying the degradation of various organic molecules (Qutob et al., 2022).
Proteostasis Maintenance
Research on 4-Phenylbutyric acid, a chemical chaperone, has shown its effectiveness in maintaining proteostasis and alleviating endoplasmic reticulum stress, indicating its therapeutic potential in treating diseases associated with protein misfolding. This example illustrates the broader potential of small molecules in modulating cellular pathways and stress responses (Kolb et al., 2015).
Antioxidant and Pharmacological Effects
Studies on Chlorogenic Acid (CGA) reveal its wide-ranging biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. Such research underscores the potential of natural compounds and their derivatives in developing therapeutic agents for various health conditions (Naveed et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3-fluorophenyl)-2-methyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-7(11(14)15)5-10(13)8-3-2-4-9(12)6-8/h2-4,6-7H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYRXHBVBVPCLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=CC=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-methoxy-3-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B2530184.png)
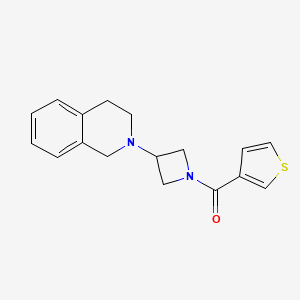

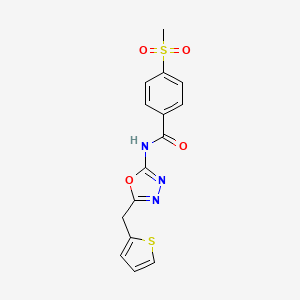
![N-[3-[3-(2-chloro-6-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2530188.png)

![5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B2530191.png)
![3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2530192.png)

